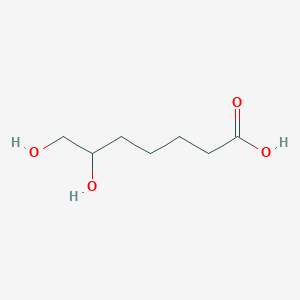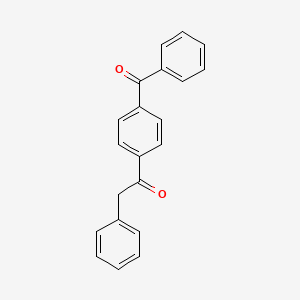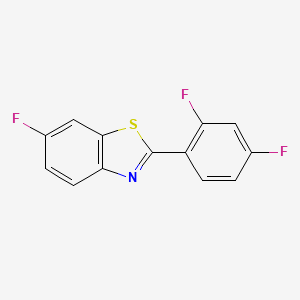![molecular formula C6H4N2OS B14193846 [1,3]Thiazolo[5,4-f][1,4]oxazepine CAS No. 869006-97-3](/img/structure/B14193846.png)
[1,3]Thiazolo[5,4-f][1,4]oxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3]Thiazolo[5,4-f][1,4]oxazepine is a heterocyclic compound that features a fused ring system containing both thiazole and oxazepine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[5,4-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thioamides with cyclic anhydrides, which leads to the formation of the oxazepine ring . Another approach involves the use of dichloroethylamides and aryl isothiocyanates, followed by cyclization with Lawesson’s reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
[1,3]Thiazolo[5,4-f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
[1,3]Thiazolo[5,4-f][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of [1,3]Thiazolo[5,4-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
Uniqueness
[1,3]Thiazolo[5,4-f][1,4]oxazepine is unique due to its fused ring system, which combines the properties of both thiazole and oxazepine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
特性
CAS番号 |
869006-97-3 |
|---|---|
分子式 |
C6H4N2OS |
分子量 |
152.18 g/mol |
IUPAC名 |
[1,3]thiazolo[5,4-f][1,4]oxazepine |
InChI |
InChI=1S/C6H4N2OS/c1-2-9-6-5(3-7-1)10-4-8-6/h1-4H |
InChIキー |
FWOSDBFWNQDPRS-UHFFFAOYSA-N |
正規SMILES |
C1=COC2=C(C=N1)SC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


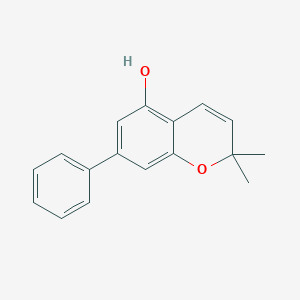
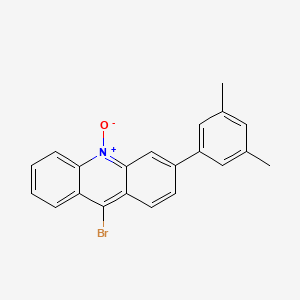
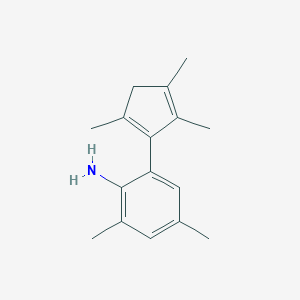
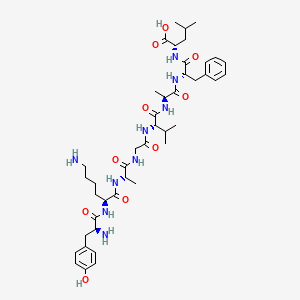
![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)
![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)
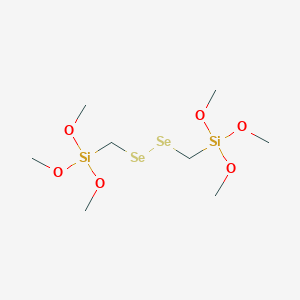
![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)
